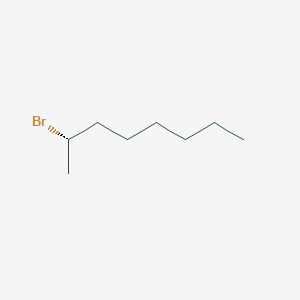

(S)-2-Bromooctane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-bromooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJHYGJLHCGQHQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152315 | |

| Record name | sec-Octyl bromide, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-24-8 | |

| Record name | sec-Octyl bromide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Octyl bromide, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEC-OCTYL BROMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A2KWD38T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Derivatization Strategies for S 2 Bromooctane

Synthetic Methodologies for Enantiopure (S)-2-Bromooctane

The preparation of enantiomerically pure this compound can be achieved through several strategic approaches. These methods either start from an already chiral molecule, introduce chirality through a stereoselective reaction, or separate a racemic mixture.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.govnih.govdoubtnut.com For the synthesis of this compound, a common and efficient strategy is to start from the commercially available and relatively inexpensive (R)-2-octanol. This approach leverages a classic bimolecular nucleophilic substitution (SN2) reaction, which is well-known to proceed with a complete inversion of stereochemistry at the chiral center.

The reaction involves treating (R)-2-octanol with a source of bromide ions, typically hydrobromic acid (HBr). The hydroxyl group of the alcohol is first protonated by the acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom bearing the leaving group from the side opposite to the leaving group. This backside attack forces the stereochemistry at the carbon center to invert, transforming the (R)-configuration of the starting alcohol into the (S)-configuration of the resulting 2-bromooctane (B146060). sarthaks.comchegg.comchegg.com

The reaction is typically carried out by heating the alcohol with concentrated hydrobromic acid. azom.com The use of a strong acid and heat facilitates the protonation of the hydroxyl group and provides the necessary energy for the substitution reaction to proceed to completion. While effective, this method can sometimes lead to the formation of elimination byproducts, such as octenes, particularly at higher temperatures. chegg.com Therefore, careful control of the reaction conditions is crucial to maximize the yield of the desired this compound.

Table 1: Typical Reaction Conditions for Chiral Pool Synthesis of this compound

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | (R)-2-Octanol | azom.com |

| Reagent | 48% Hydrobromic Acid | azom.com |

| Temperature | 150-155 °C | azom.com |

| Reaction Time | 60 minutes | azom.com |

| Expected Stereochemical Outcome | Inversion of configuration (SN2) | sarthaks.comchegg.com |

Asymmetric Bromination Methodologies

Asymmetric bromination involves the direct introduction of a bromine atom into an achiral molecule in a way that selectively produces one enantiomer over the other. wikipedia.org This is typically achieved using a chiral catalyst or reagent that creates a chiral environment around the substrate, directing the attack of the brominating agent to one face of the molecule.

While direct asymmetric bromination of simple alkanes like octane (B31449) to produce this compound is a challenging transformation and not a commonly employed method due to the high reactivity and lack of functional groups in the alkane, the principles of asymmetric bromination are well-established in other systems. For instance, direct asymmetric bromination of aldehydes and alkenes has been successfully achieved using chiral amine or phase-transfer catalysts. wikipedia.org These catalysts can form transient chiral intermediates with the substrate or the brominating agent, leading to a highly enantioselective transformation.

Applying such a strategy to a simple alkane like octane would require a catalyst capable of differentiating between the prochiral C-H bonds at the C2 position. While research in C-H activation and functionalization is rapidly advancing, practical and high-yielding methods for the direct asymmetric bromination of unactivated alkanes remain a significant synthetic challenge. Therefore, other synthetic strategies, such as chiral pool synthesis or resolution, are generally preferred for the preparation of this compound.

Enantioselective Resolution Techniques for Racemic 2-Bromooctane Precursors

An alternative to synthesizing a single enantiomer directly is to prepare a racemic mixture (a 50:50 mixture of both enantiomers) and then separate them. This process is known as resolution. For 2-bromooctane, it is often more practical to resolve a racemic precursor, such as 2-octanol, and then convert the desired enantiomer to this compound.

A powerful method for resolution is kinetic resolution . This technique relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. mdpi.com In the context of resolving racemic 2-octanol, an enzyme, often a lipase (B570770), can be used to selectively acylate one of the enantiomers. google.com For example, in the presence of an acyl donor, a lipase might selectively catalyze the esterification of (R)-2-octanol at a much faster rate than (S)-2-octanol.

This leaves the unreacted (S)-2-octanol in high enantiomeric purity. The esterified (R)-2-octanol can then be easily separated from the unreacted (S)-2-octanol. Subsequently, the enantiomerically enriched (S)-2-octanol can be converted to this compound via an SN2 reaction with HBr, as described in the chiral pool synthesis section, with inversion of configuration. The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers. A high selectivity factor is desirable for obtaining high enantiomeric excess (ee) of the unreacted enantiomer. nih.govmdpi.comdoubtnut.com

Table 2: Principles of Kinetic Resolution of a Racemic Precursor

| Step | Description | Key Parameters |

|---|---|---|

| 1. Racemic Precursor | A 50:50 mixture of (R)- and (S)-2-octanol is used as the starting material. | - |

| 2. Enantioselective Reaction | A chiral catalyst (e.g., lipase) selectively reacts with one enantiomer. | Catalyst type, acyl donor, solvent, temperature |

| 3. Separation | The reacted enantiomer (now an ester) is separated from the unreacted enantiomer (alcohol). | Chromatographic or extraction methods |

| 4. Conversion | The enantiomerically pure alcohol is converted to the desired bromoalkane. | SN2 reaction conditions |

Advanced Methods for Enantiomeric Purity and Absolute Configuration Determination

Once a sample of this compound has been synthesized, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (% ee). This is achieved using chromatographic techniques that employ a chiral environment to differentiate between the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating enantiomers. nih.govchromatographyonline.comchromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP). researchgate.net These stationary phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte as they pass through the column. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

Commonly used CSPs for the separation of chiral molecules include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. chromatographyonline.comgcms.cz The choice of CSP and the mobile phase composition are critical for achieving good separation. For a non-polar compound like 2-bromooctane, a normal-phase HPLC method, using a non-polar mobile phase such as a mixture of hexane (B92381) and a small amount of an alcohol like isopropanol, with a polysaccharide-based CSP is often a suitable starting point for method development. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

Table 3: Representative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Typical Value/Type |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® AD) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 99:1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) |

| Principle of Separation | Differential interaction of enantiomers with the chiral stationary phase |

Gas Chromatography (GC) with Chiral Stationary Phases

Similar to chiral HPLC, chiral Gas Chromatography (GC) can be used to separate and quantify the enantiomers of volatile compounds like 2-bromooctane. In chiral GC, the capillary column is coated with a chiral stationary phase. nih.govwikipedia.org As the volatile enantiomers are carried through the column by an inert carrier gas (the mobile phase), they interact with the chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation, are stereospecific, leading to different retention times for the enantiomers.

Derivatized cyclodextrins are among the most common and effective chiral stationary phases for GC. wikipedia.org These cyclic oligosaccharides have a chiral cavity into which one enantiomer may fit better than the other, leading to separation. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program of the GC oven are critical parameters for optimizing the separation. The integration of the peaks in the gas chromatogram allows for the determination of the enantiomeric ratio and thus the enantiomeric excess of the sample.

Table 4: Representative Chiral GC Parameters for Enantiomeric Separation

| Parameter | Typical Value/Type |

|---|---|

| Column | Capillary column with a derivatized cyclodextrin stationary phase (e.g., β-cyclodextrin derivative) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Isothermal or temperature gradient (e.g., 50 °C to 150 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) |

| Principle of Separation | Enantioselective partitioning between the gas phase and the chiral stationary phase |

Derivatization Pathways Enhancing Synthetic Versatility

The synthetic utility of this compound is significantly enhanced by its ability to undergo derivatization through various reaction pathways. The carbon-bromine bond is polar, making the carbon atom electrophilic and susceptible to attack by nucleophiles. As a secondary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions.

A defining feature of the S_N2 mechanism is that it proceeds in a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). masterorganicchemistry.comwikipedia.org This "backside attack" forces the stereochemistry at the chiral center to invert, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org This predictable inversion is a cornerstone of its synthetic versatility, allowing for the stereospecific synthesis of a wide range of other chiral compounds.

For example, the reaction of this compound with a strong nucleophile like the hydroxide (B78521) ion (OH⁻) yields (R)-2-octanol. numberanalytics.comdoubtnut.com The configuration at the stereocenter is inverted from (S) to (R). This controlled transformation is fundamental in multi-step syntheses where precise stereochemical outcomes are required.

The following table summarizes key derivatization reactions of 2-bromooctane, illustrating the stereochemical consequences of the S_N2 pathway.

| Starting Material | Nucleophile | Product | Stereochemical Outcome | Source |

|---|---|---|---|---|

| (R)-2-Bromooctane | ⁻OH (from NaOH) | (S)-2-Octanol | Inversion of configuration | numberanalytics.com |

| This compound | ⁻OH (from NaOH) | (R)-2-Octanol | Inversion of configuration | infinitylearn.comlibretexts.org |

| (R)-2-Bromooctane | ⁻SH (from NaSH) | (S)-2-Octanethiol | Inversion of configuration | doubtnut.com |

| (R)-2-Bromooctane | ⁻CN | (S)-2-Cyanooctane | Inversion of configuration | vaia.com |

These reactions demonstrate how this compound serves as a valuable chiral building block. By selecting the appropriate nucleophile, chemists can access a variety of functional groups with a predictable and controlled (R) configuration at the C2 position.

Mechanistic Investigations of S 2 Bromooctane Reactivity

Nucleophilic Substitution Reactions

(S)-2-Bromooctane, a chiral secondary alkyl halide, serves as an important substrate for studying the mechanisms of nucleophilic substitution reactions. These reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. The stereochemical and kinetic outcomes of these reactions provide deep insights into the underlying molecular processes.

The primary pathway for nucleophilic substitution in secondary alkyl halides like this compound, especially with strong nucleophiles, is the S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism. This mechanism is characterized by a single, concerted step where the bond to the leaving group breaks as the new bond with the nucleophile forms. chemicalnote.comlibretexts.org

A hallmark of the S_N2 reaction at a chiral center is the inversion of stereochemical configuration, a phenomenon known as Walden inversion. lscollege.ac.inbyjus.com For instance, the reaction of (-)-2-bromooctane with sodium hydroxide (B78521) results in the formation of (+)-2-octanol, where the product has the opposite configuration at the stereocenter compared to the reactant. quora.com This inversion is a direct consequence of the geometric constraints of the reaction mechanism. lscollege.ac.inquora.com The S_N2 reaction is stereospecific, meaning that different stereoisomers of the reactant will yield different stereoisomers of the product. masterorganicchemistry.com During an S_N2 reaction, this stereospecificity leads to what is effectively 100% inversion of the product's configuration. lscollege.ac.in

The S_N2 reaction is termed "bimolecular" because the rate-determining step involves the collision of two species: the substrate (this compound) and the nucleophile. chemicalnote.comopenochem.org Consequently, the reaction follows second-order kinetics. The rate of the reaction is linearly dependent on the concentration of both reactants. chemicalnote.comopenochem.orgyoutube.com

The rate law for the S_N2 reaction of this compound can be expressed as:

Rate = k[this compound][Nucleophile]

Here, 'k' represents the second-order rate constant. youtube.com This rate equation implies that doubling the concentration of either the this compound or the nucleophile will double the rate of the reaction. youtube.com The value of the rate constant is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent used. openochem.orgresearchgate.net

Table 1: Representative Rate Data for a Typical S_N2 Reaction

| Experiment | Initial [this compound] (mol/L) | Initial [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁵ |

This is an interactive data table based on the principles of second-order kinetics for illustrative purposes.

The S_N2 mechanism proceeds through a single transition state without any intermediates. libretexts.org In this transition state, the central carbon atom is momentarily pentacoordinate, meaning it is partially bonded to both the incoming nucleophile and the departing leaving group. chemicalnote.commasterorganicchemistry.com This high-energy arrangement has a specific geometry known as trigonal bipyramidal. masterorganicchemistry.com The three non-reacting groups on the carbon lie in a single plane, with the nucleophile and the leaving group positioned on opposite sides of this plane. masterorganicchemistry.com

The stereochemical outcome of the S_N2 reaction is dictated by the direction of the nucleophile's approach. There are two possibilities:

Front-side attack: The nucleophile attacks from the same side as the leaving group. This pathway leads to retention of configuration.

Back-side attack: The nucleophile attacks from the side opposite to the leaving group (180° away from the C-Br bond). masterorganicchemistry.com

For the S_N2 mechanism, the reaction exclusively proceeds via a back-side attack . quora.commasterorganicchemistry.com This is because the leaving group and the electron-rich nucleophile are electrostatically repulsive, and the lobes of the relevant molecular orbital (the σ* anti-bonding orbital of the C-Br bond) are more accessible from the back side. As the nucleophile's electrons begin to form a bond with the carbon, they push the other three attached groups away, causing them to "flip" over in a motion analogous to an umbrella inverting in the wind. masterorganicchemistry.com This concerted motion results in the observed Walden inversion of configuration. lscollege.ac.in

Computational studies using methods like Density Functional Theory (DFT) have been employed to model the potential energy surface of S_N2 reactions, confirming the structure of the transition state and the energy barriers involved. sciforum.netmdpi.comresearchgate.net These analyses verify that the back-side attack pathway has a significantly lower activation energy than a hypothetical front-side attack.

The rate of an S_N2 reaction is highly dependent on the nature of the nucleophile. openochem.org Nucleophilicity is a measure of how readily a species can donate an electron pair to form a new covalent bond. For this compound, a stronger nucleophile will lead to a faster reaction rate. Key factors determining nucleophile strength include:

Charge: Anionic nucleophiles (e.g., OH⁻, CN⁻) are generally stronger than their neutral conjugate acids (e.g., H₂O, HCN). lumenlearning.com

Electronegativity: Within a row of the periodic table, nucleophilicity increases as electronegativity decreases. For example, NH₃ is more nucleophilic than H₂O, which is more nucleophilic than HF. libretexts.org

Polarizability: In protic solvents, larger atoms are typically better nucleophiles. Their electron clouds are more diffuse and can be more easily distorted to form the new bond in the transition state. Thus, I⁻ is a stronger nucleophile than Br⁻, which is stronger than Cl⁻. lumenlearning.com

Steric Hindrance: Bulky nucleophiles react more slowly than smaller ones because they are sterically hindered from approaching the electrophilic carbon center.

Table 2: Relative Reactivity of Common Nucleophiles in S_N2 Reactions

| Nucleophile | Formula | Relative Rate (Illustrative) | Classification |

| Iodide | I⁻ | ~100,000 | Very Good |

| Thiolate | RS⁻ | ~100,000 | Very Good |

| Hydroxide | OH⁻ | ~16,000 | Good |

| Azide | N₃⁻ | ~1,000 | Good |

| Cyanide | CN⁻ | ~1,000 | Good |

| Bromide | Br⁻ | ~700 | Fair |

| Chloride | Cl⁻ | ~50 | Fair |

| Acetate | CH₃COO⁻ | ~1 | Weak |

| Water | H₂O | ~0.01 | Very Weak |

| Methanol | CH₃OH | ~0.001 | Very Weak |

This table provides illustrative relative rates for the reaction of a typical alkyl halide with various nucleophiles. The exact values can vary with the substrate and reaction conditions.

The choice of solvent significantly impacts the rate of S_N2 reactions, although it does not change the stereospecific outcome of 100% inversion. Solvents are generally classified as protic or aprotic.

Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) are polar but lack O-H or N-H bonds. quora.com They can solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive. lumenlearning.comchemistrysteps.com This lack of strong solvation for the nucleophile means its energy is higher, the activation barrier is lower, and the S_N2 reaction proceeds much more rapidly. quora.com

For the reaction of this compound, switching from a polar protic solvent like ethanol to a polar aprotic solvent like DMSO would cause a dramatic increase in the reaction rate, while the stereospecificity (inversion of configuration) would be maintained.

Confirming the complete inversion of stereochemistry in the S_N2 reaction of this compound requires quantitative analytical methods capable of distinguishing between enantiomers.

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. ibzmesstechnik.de If a reaction of this compound (which would have a specific optical rotation) proceeds via a pure S_N2 mechanism, the resulting product, (R)-2-substituted octane (B31449), will also be optically pure and will rotate light in the opposite direction or to a different degree. The magnitude of the rotation is proportional to the concentration and enantiomeric excess (e.e.) of the chiral product. ibzmesstechnik.de

Chiral Chromatography: Techniques like chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are powerful tools for separating and quantifying enantiomers. nih.gov By using a chiral stationary phase, the enantiomeric products of the reaction will interact with the column differently and elute at different retention times. This allows for the precise determination of the enantiomeric ratio and confirmation that the reaction produced 100% of the inverted product, with no trace of the retained or racemized product. nih.govresearchgate.net

These methods are crucial for mechanistically distinguishing the S_N2 pathway, which gives 100% inversion, from the competing S_N1 pathway, which would lead to racemization.

S_N1 Reaction Mechanism and Racemization Pathways

The unimolecular nucleophilic substitution (S_N1) mechanism represents a distinct pathway for the reaction of alkyl halides, differing significantly from the concerted S_N2 mechanism. For a chiral secondary alkyl halide such as this compound, the potential for an S_N1 pathway introduces complex stereochemical outcomes. The mechanism is characterized by a multi-step process where the rate-determining step involves the formation of a carbocation intermediate. pressbooks.pubbyjus.com

Carbocation Intermediate Formation and Stabilization Factors

The hallmark of the S_N1 mechanism is the initial, slow dissociation of the leaving group, in this case, the bromide ion, from the substrate to form a carbocation intermediate. vedantu.comunacademy.com For this compound, this rate-limiting step would result in the formation of a secondary (2°) octyl carbocation and a bromide ion.

Carbocation Structure: The central carbon atom of this carbocation, which was previously sp3-hybridized and chiral in the this compound molecule, becomes sp2-hybridized. chemistrysteps.comlibretexts.org This results in a trigonal planar geometry, with the empty p-orbital perpendicular to the plane of the three substituents. libretexts.orgquora.com

The secondary octyl carbocation is stabilized by two primary factors:

Hyperconjugation: The electrons in the adjacent C-H and C-C sigma bonds can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge and increasing stability. The more alkyl groups attached to the carbocation center, the greater the potential for hyperconjugation. libretexts.org

Inductive Effect: Alkyl groups are weakly electron-donating. They push electron density towards the positively charged carbon, which helps to disperse the charge and stabilize the carbocation. libretexts.org

| Carbocation Type | Structure Example | Relative Stability |

|---|---|---|

| Tertiary (3°) | (CH₃)₃C⁺ | Most Stable |

| Secondary (2°) | (CH₃)₂CH⁺ | Intermediate |

| Primary (1°) | CH₃CH₂⁺ | Low Stability |

| Methyl | CH₃⁺ | Least Stable |

Role of Ion-Pair Intermediates in Stereochemical Outcomes

While the formation of a planar carbocation suggests that a nucleophile can attack from either face with equal probability, leading to complete racemization, experimental evidence often shows a slight preference for the inversion product. libretexts.orgchemicalnote.com This phenomenon is explained by the concept of ion-pair intermediates. quora.comaceorganicchem.com

Immediately after the bromide ion dissociates from the carbon backbone, it remains in close proximity to the newly formed carbocation, forming what is known as an intimate ion pair or contact ion pair . aceorganicchem.comyoutube.com In this state, the departing anion shields the "front side" of the carbocation from which it left. aceorganicchem.com Consequently, the nucleophile has a greater probability of attacking the "back side," leading to a product with an inverted configuration. youtube.com

Solvolysis Studies and the Impact of Solvent Polarity and Ionizing Power

Solvolysis is a specific type of nucleophilic substitution where the solvent itself acts as the nucleophile. libretexts.org Studies on the solvolysis of this compound are central to understanding its reactivity. The S_N1 mechanism is highly favored by polar protic solvents, such as water, alcohols, and carboxylic acids. vedantu.comlibretexts.orgkhanacademy.org

These solvents promote the S_N1 pathway in two ways:

Stabilization of the Transition State: The C-Br bond is polar. Polar solvents interact with and stabilize this dipole, lowering the energy of the transition state leading to the formation of the carbocation. libretexts.org

Solvation of Ions: Polar protic solvents are effective at solvating both the carbocation intermediate and the leaving group (bromide ion) through ion-dipole interactions, further stabilizing these charged species and facilitating the initial ionization step. libretexts.orguomustansiriyah.edu.iq

The ionizing power of a solvent is often correlated with its dielectric constant (ε). A higher dielectric constant indicates a greater ability to support the separation of ions. The rate of solvolysis for substrates reacting via an S_N1 mechanism generally increases dramatically with increasing solvent polarity and ionizing power.

| Solvent | Dielectric Constant (ε) at 25°C | Relative Rate of S_N1 Solvolysis (Typical) |

|---|---|---|

| Water (H₂O) | 78.5 | ~10⁵ |

| Formic Acid (HCOOH) | 58.5 | ~10⁵ |

| Methanol (CH₃OH) | 32.6 | ~10¹ |

| Ethanol (C₂H₅OH) | 24.3 | 1 |

| Acetic Acid (CH₃COOH) | 6.2 | ~10⁻⁵ |

Mechanisms Contributing to Racemization in Secondary Alkyl Halide S_N1 Reactions

The primary cause of racemization in an S_N1 reaction is the formation of the achiral, sp2-hybridized carbocation intermediate. pressbooks.pubchemistrysteps.com Since this intermediate is planar, the incoming nucleophile can attack the empty p-orbital from either the top or bottom face. quora.com

Attack from one face leads to a product with retention of the original configuration.

Attack from the opposite face leads to a product with inversion of configuration.

If the carbocation is completely free and symmetrically solvated, the probability of attack from either side is equal, resulting in a 50:50 mixture of the two enantiomers, known as a racemic mixture. pressbooks.pub However, as discussed with ion-pair intermediates, complete racemization is rare for chiral secondary substrates. libretexts.org The shielding effect of the leaving group in the intimate ion pair stage typically leads to an excess of the inversion product. chemicalnote.comyoutube.com Therefore, the reaction of an optically active starting material like this compound via an S_N1 pathway generally yields a partially racemized product, which is still optically active but to a lesser degree than the starting material. chemicalnote.com

Debate and Nuance of S_N1 Involvement in Secondary Alkyl Halide Solvolysis

The mechanism of nucleophilic substitution for secondary alkyl halides like 2-bromooctane (B146060) is a subject of considerable debate in organic chemistry. reddit.com For decades, textbooks have presented secondary systems as a borderline case, capable of reacting via either S_N1 or S_N2 pathways depending on the specific conditions. reddit.com

However, some chemical education literature has challenged this view, arguing that substitution reactions at saturated secondary carbons proceed exclusively via the S_N2 mechanism under typical conditions. reddit.comstackexchange.com This argument is based on re-examinations of historical data, including the solvolysis of optically active 2-bromooctane, which was a key system in the original studies by Hughes and Ingold. reddit.com These studies were reportedly confounded by experimental difficulties, leading to ongoing confusion. reddit.com The assertion is that even when a reaction of a secondary halide follows first-order kinetics (rate dependent only on the substrate), it may not be a true S_N1 reaction but rather a process where the solvent acts as the nucleophile in an S_N2-like mechanism. Some sources state that the hydrolysis of (-)-2-bromooctane proceeds with inversion of configuration, which is characteristic of an S_N2 reaction, and does not involve a carbocation intermediate. shaalaa.com This suggests that a true, discrete carbocation intermediate may not form in many reactions of secondary alkyl halides that were previously classified as S_N1.

Competitive S_N1 vs. S_N2 Pathways: Factors Governing Selectivity

For a secondary alkyl halide like this compound, the reaction pathway is a delicate balance between the S_N1 and S_N2 mechanisms. The predominant pathway is dictated by several experimental factors. reddit.com

Factors Favoring S_N1:

Solvent: Polar protic solvents (e.g., water, ethanol) are essential as they can stabilize the carbocation intermediate and solvate the leaving group. vedantu.comkhanacademy.org

Nucleophile: Weak or neutral nucleophiles (e.g., H₂O, ROH) favor the S_N1 pathway because they are not strong enough to force a concerted S_N2 displacement and can wait for the carbocation to form. khanacademy.org

Substrate: While secondary carbocations are less stable than tertiary ones, they are significantly more stable than primary carbocations, making the S_N1 pathway possible. masterorganicchemistry.com

Leaving Group: A good leaving group (like Br⁻) is crucial as its departure is the rate-determining step.

Factors Favoring S_N2:

Solvent: Polar aprotic solvents (e.g., acetone, DMF) are preferred. They can solvate cations but leave the anionic nucleophile relatively "bare," increasing its reactivity. vedantu.com

Nucleophile: Strong, anionic nucleophiles (e.g., OH⁻, CN⁻, I⁻) favor the S_N2 pathway as they can attack the substrate in a single, concerted step. masterorganicchemistry.com The rate of an S_N2 reaction is also dependent on the concentration of the nucleophile. chemicalnote.com

Steric Hindrance: Secondary carbons are more sterically hindered than primary carbons, which slows the S_N2 reaction compared to primary substrates, but they are much less hindered than tertiary carbons, where the S_N2 pathway is blocked. masterorganicchemistry.com

| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway |

|---|---|---|

| Substrate | 3° > 2° >> 1° | Methyl > 1° > 2° >> 3° |

| Nucleophile | Weak, neutral (H₂O, ROH) | Strong, anionic (⁻OH, ⁻CN) |

| Solvent | Polar Protic (Water, Alcohols) | Polar Aprotic (Acetone, DMF) |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization (with excess inversion) | Complete Inversion |

Substrate Structure and Steric Hindrance

The structure of the substrate, this compound, is a critical determinant of its reactivity, particularly in bimolecular nucleophilic substitution (SN2) reactions. As a secondary haloalkane, the electrophilic carbon atom—the one bonded to the bromine—is attached to two other carbon atoms (a methyl group and a hexyl group). This arrangement presents a moderate level of steric hindrance to an incoming nucleophile. libretexts.org

In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group in a "backside attack". qorganica.eslibretexts.orgopenstax.org The presence of the methyl and, more significantly, the larger hexyl group partially obstructs this path. libretexts.orgchemistrysteps.com This steric hindrance destabilizes the crowded pentacoordinated transition state, increasing the activation energy and consequently slowing down the reaction rate compared to a primary alkyl halide. libretexts.orgmasterorganicchemistry.comchemicalnote.com The general reactivity trend for SN2 reactions is: methyl > primary > secondary >> tertiary. masterorganicchemistry.comchemicalnote.com Therefore, this compound reacts more slowly in SN2 reactions than 1-bromooctane but faster than a tertiary equivalent like 2-bromo-2-methyloctane. libretexts.org

Table 1: Effect of Substrate Structure on Relative SN2 Reaction Rates

| Alkyl Halide Type | Example | Relative Rate | Reason |

|---|---|---|---|

| Methyl | Bromomethane | ~30 | Minimal steric hindrance. |

| Primary (1°) | 1-Bromobutane | 1 | Slightly more hindered than methyl. |

| Secondary (2°) | 2-Bromobutane / 2-Bromooctane | ~0.02 | Significant steric hindrance from two alkyl groups slows the reaction. libretexts.org |

| Tertiary (3°) | 2-Bromo-2-methylpropane | ~0 (negligible) | Extreme steric hindrance prevents backside attack. libretexts.org |

Nucleophile/Base Characteristics

The competition between SN2 and bimolecular elimination (E2) pathways for this compound is heavily influenced by the character of the reagent, which can act as either a nucleophile or a base. okstate.edu Nucleophilicity refers to the rate at which a species attacks an electron-deficient carbon, while basicity refers to its ability to abstract a proton. leah4sci.com

Strong, Non-Bulky Nucleophiles/Bases: Reagents like the hydroxide ion (HO⁻) or ethoxide ion (CH₃CH₂O⁻) are both strong nucleophiles and strong bases. libretexts.org When reacting with a secondary substrate like this compound, both SN2 and E2 reactions are possible and often occur concurrently. masterorganicchemistry.com For example, reaction with aqueous sodium hydroxide can yield (R)-2-octanol via an SN2 mechanism, which proceeds with an inversion of stereochemistry. qorganica.esdoubtnut.comaskfilo.com

Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide ((CH₃)₃CO⁻K⁺), are poor nucleophiles due to their own steric hindrance. Their size makes it difficult to access the sterically hindered electrophilic carbon of this compound. However, they can readily abstract a less hindered proton from an adjacent carbon (a β-hydrogen), strongly favoring the E2 elimination pathway over SN2 substitution. chemistrysteps.comkhanacademy.org

Weak Bases/Good Nucleophiles: Reagents that are good nucleophiles but weak bases, such as the hydrosulfide ion (HS⁻), azide ion (N₃⁻), or cyanide ion (CN⁻), will predominantly favor the SN2 pathway. masterorganicchemistry.comdoubtnut.com These species are effective at attacking the electrophilic carbon but are not strong enough to efficiently abstract a proton, thus minimizing the competing E2 reaction.

Table 2: Influence of Nucleophile/Base on Reaction Pathway for 2-Bromooctane

| Reagent | Characteristic | Major Pathway | Major Product(s) |

|---|---|---|---|

| NaOCH₂CH₃ (Sodium Ethoxide) | Strong Base, Strong Nucleophile | E2 (major), SN2 (minor) | 2-Octene, 1-Octene, 2-Ethoxyooctane masterorganicchemistry.com |

| KOC(CH₃)₃ (Potassium tert-Butoxide) | Strong, Sterically Hindered Base | E2 | 1-Octene (Hofmann product) chemistrysteps.com |

| NaCN (Sodium Cyanide) | Good Nucleophile, Weak Base | SN2 | 2-Cyanooctane |

| NaN₃ (Sodium Azide) | Good Nucleophile, Weak Base | SN2 | 2-Azidooctane |

Elimination Reactions

E2 Mechanism: Concerted Dehydrohalogenation and Stereoselectivity

The bimolecular elimination (E2) reaction is a primary pathway for the formation of alkenes from this compound in the presence of a strong base. doubtnut.comucsb.edu The mechanism is described as "concerted," meaning all bond-breaking and bond-forming events occur in a single, simultaneous step. In this step, the base abstracts a proton from a carbon adjacent to the one bearing the bromine (the β-carbon), the C-H bond breaks, a new π bond forms between the α- and β-carbons, and the bromide leaving group departs. doubtnut.com

The E2 reaction is stereoselective, meaning that if multiple stereoisomeric products can be formed, one will be favored. chemistrysteps.com For this compound reacting with a base like sodium ethoxide, elimination can produce both cis- and trans-2-octene. Typically, the more stable trans isomer is the major product because the transition state leading to its formation is lower in energy. chemistrysteps.comyoutube.com

Anti-Periplanar Geometry Requirements for E2 Elimination

The concerted nature of the E2 reaction imposes a strict stereochemical requirement on the transition state. For the reaction to proceed efficiently, the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. libretexts.org This means they lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. masterorganicchemistry.comkhanacademy.org

This geometric arrangement is crucial for two reasons:

It allows for optimal overlap between the developing p-orbitals of the rehybridizing sp³ carbons to form the new π bond of the alkene. libretexts.orglibretexts.org

It places the electron-rich base and the electron-rich leaving group on opposite sides of the molecule, minimizing electrostatic repulsion in the transition state. libretexts.org

The molecule must rotate around the Cα-Cβ bond to achieve this specific alignment before the base can initiate the elimination. chemistrysteps.com This stereoelectronic requirement is a defining feature of the E2 mechanism and strongly influences which products can be formed, especially in cyclic or sterically constrained systems. masterorganicchemistry.com

Regioselectivity (Zaitsev's Rule vs. Hofmann Product) in Octene Formation

When an alkyl halide has β-hydrogens on more than one carbon, as this compound does (on C1 and C3), a mixture of constitutional isomers can be formed. The outcome of the reaction is regioselective, meaning one isomer is preferentially formed over the others. chemistrysteps.com The specific product distribution is primarily determined by the steric bulk of the base used.

Zaitsev's Rule: When a strong, but sterically unhindered base (e.g., sodium ethoxide, sodium hydroxide) is used, the elimination reaction predominantly yields the more substituted, and thus more thermodynamically stable, alkene. chemistrysteps.comlibretexts.orgopenstax.org This is known as the Zaitsev product . For this compound, abstraction of a proton from C3 leads to the formation of 2-octene (a disubstituted alkene), which is the major product under these conditions. youtube.com

Hofmann Product: When a strong, sterically hindered base (e.g., potassium tert-butoxide) is used, the major product is the less substituted alkene. chemistrysteps.comkhanacademy.org This is called the Hofmann product . The bulky base finds it easier to access the less sterically hindered protons. In the case of this compound, the protons on the methyl group (C1) are more accessible than the protons on the methylene group (C3). Therefore, using a bulky base favors the formation of 1-octene (a monosubstituted alkene). youtube.comreddit.com

Table 4: Regioselectivity in the E2 Elimination of this compound

| Base | Base Type | Major Product | Rule Followed | Minor Product |

|---|---|---|---|---|

| Sodium Ethoxide (NaOEt) in Ethanol | Strong, Unhindered | 2-Octene (~80%) | Zaitsev chemistrysteps.comopenstax.org | 1-Octene (~20%) |

| Potassium tert-Butoxide (KOtBu) in tert-Butanol | Strong, Hindered | 1-Octene (~70%) | Hofmann chemistrysteps.comkhanacademy.org | 2-Octene (~30%) |

Stereochemical Outcome of E2 Reactions and Formation of (E/Z)-Alkenes

The bimolecular elimination (E2) reaction of this compound is a stereoselective process, meaning that the stereochemistry of the starting material influences the stereochemistry of the products. The mechanism requires a specific spatial arrangement of the departing proton and the bromide leaving group, known as an anti-periplanar conformation. chemistrysteps.com In this conformation, the hydrogen atom and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. This alignment allows for the smooth, concerted transition state where the base removes the proton, the C-H bond breaks, the new π bond forms, and the C-Br bond breaks simultaneously. masterorganicchemistry.com

For this compound, elimination can lead to the formation of two constitutional isomers: 1-octene and 2-octene. The formation of 2-octene can further result in two geometric isomers: (E)-2-octene and (Z)-2-octene. The specific stereochemical outcome is dictated by which β-hydrogen is removed and the conformation of the molecule at the time of reaction.

There are two β-carbons in 2-bromooctane: C1 (a methyl group) and C3 (a methylene group).

Formation of 1-octene: Abstraction of a proton from C1 leads to the formation of 1-octene. As C1 is achiral, only one alkene product is possible from this pathway.

Formation of 2-octene: Abstraction of a proton from C3 can lead to either (E)-2-octene or (Z)-2-octene. The anti-periplanar requirement is crucial here. The molecule must adopt a conformation where a hydrogen on C3 is anti-periplanar to the bromine on C2. Due to free rotation around the C2-C3 single bond, two such conformations are possible, one leading to the (E)-isomer and the other to the (Z)-isomer. chemistrysteps.com

The transition state leading to the more stable (E)-2-octene, where the large alkyl groups (the pentyl group and the methyl group) are on opposite sides of the double bond, is lower in energy than the transition state leading to the sterically hindered (Z)-2-octene. chemistrysteps.com Consequently, the (E)-isomer is the major geometric isomer formed. For similar secondary alkyl halides like 2-bromobutane, the trans (E) product is favored over the cis (Z) product by a significant margin, often in ratios of up to 6:1. libretexts.org

Role of Base Strength, Steric Bulk, and Solvent in E2 Pathways

Base Strength: A strong base is a prerequisite for the E2 mechanism. libretexts.org The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base. masterorganicchemistry.com Strong bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) and hydroxide, are required to facilitate the concerted removal of the proton and leaving group. libretexts.org Weaker bases are insufficient to promote this pathway and may favor unimolecular (E1) or substitution (SN1) reactions instead.

Steric Bulk of the Base: The steric hindrance of the base is a critical factor in determining the regiochemical outcome, specifically the ratio of the Zaitsev (more substituted) product to the Hofmann (less substituted) product.

Unhindered Bases: Small, strong bases like ethoxide (CH₃CH₂O⁻) or methoxide (CH₃O⁻) preferentially abstract a proton from the more substituted β-carbon (C3), leading to the thermodynamically more stable, more substituted alkene. youtube.com This is known as Zaitsev's rule . libretexts.org For this compound, this results in 2-octene being the major product over 1-octene.

Bulky Bases: Sterically hindered, strong bases like potassium tert-butoxide (t-BuOK) have difficulty accessing the internal proton on C3 due to steric clash. reddit.com Instead, they preferentially abstract one of the more accessible protons from the terminal methyl group (C1). reddit.comchemistrysteps.com This leads to the formation of the less substituted alkene, 1-octene, as the major product, an outcome described by the Hofmann rule . libretexts.orgucla.edu For 2-bromooctane treated with potassium tert-butoxide, the major product has been observed to be 1-octene (approximately 73%). reddit.com

| Base | Type | Major Product | Minor Product | Governing Rule |

|---|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Unhindered | 2-Octene (Zaitsev) | 1-Octene (Hofmann) | Zaitsev's Rule |

| Potassium tert-Butoxide (KOtBu) | Bulky/Hindered | 1-Octene (Hofmann) | 2-Octene (Zaitsev) | Hofmann's Rule |

Solvent: The role of the solvent in E2 reactions is generally considered minor compared to its role in unimolecular reactions. libretexts.org However, the solvent must be able to dissolve the reactants. E2 reactions are often favored by less polar solvents. quora.com Polar aprotic solvents (like DMSO or DMF) can increase the effective basicity of the alkoxide, accelerating the E2 reaction. masterorganicchemistry.com In contrast, polar protic solvents (like ethanol or water) can solvate the base, reducing its reactivity and potentially favoring elimination over substitution. reddit.com

E1 Mechanism: Carbocation-Mediated Elimination

The unimolecular elimination (E1) reaction is a competing pathway, particularly under conditions that favor carbocation formation, such as in the presence of a weak base and a polar, ionizing solvent. masterorganicchemistry.com

Two-Step Dissociative Pathway Involving Carbocation Intermediates

The E1 mechanism proceeds through a two-step process: wikipedia.org

Deprotonation: A weak base (often the solvent, e.g., ethanol or water) abstracts a proton from a carbon atom adjacent to the positively charged carbon. This is a fast step that leads to the formation of the alkene. wikipedia.org

Due to the planar nature of the carbocation intermediate, the original stereochemistry at C2 is lost. The formation of this intermediate opens the possibility for rearrangements to a more stable carbocation, although in the case of the 2-octyl cation, a simple hydride shift to an adjacent carbon would only produce another secondary carbocation, making significant rearrangement unlikely. khanacademy.org

Competition of E1 with SN1 Reactions

The SN1 and E1 mechanisms share the same initial, rate-determining step: the formation of a carbocation intermediate. msu.edu Once the carbocation is formed, it can react in one of two ways:

As a Lewis acid (SN1 pathway): It can be attacked by a nucleophile (often the solvent) to yield a substitution product. For this compound in ethanol, this would produce 2-ethoxyoctane.

As a Brønsted acid (E1 pathway): It can lose a proton to a base (the solvent) to form an alkene. msu.edu

Because they proceed through the same intermediate, SN1 and E1 reactions are always in competition. youtube.com It is common to obtain a mixture of substitution and elimination products. However, the reaction conditions can be adjusted to favor one pathway over the other. E1 reactions are favored over SN1 reactions by an increase in temperature, as elimination results in a greater increase in entropy (more product molecules are formed). youtube.comyoutube.com

Regioselectivity and Stereoselectivity of E1 Products

Regioselectivity: Like the E2 reaction with unhindered bases, the E1 reaction is regioselective and follows Zaitsev's rule . chemistrysteps.comyoutube.com The major product is the most stable, most substituted alkene. Deprotonation of the carbocation intermediate will preferentially occur at the more substituted adjacent carbon (C3) to form 2-octene, rather than at the less substituted carbon (C1) to form 1-octene. saskoer.ca This regioselectivity is governed by the relative thermodynamic stabilities of the possible alkene products. perlego.com

Stereoselectivity: The E1 reaction is also stereoselective, favoring the formation of the more stable (E)-alkene over the less stable (Z)-alkene. chemistrysteps.comyoutube.com Unlike the E2 reaction, there is no geometric requirement for the departing proton and the original leaving group, as the leaving group has already dissociated. chemistrysteps.com The carbocation intermediate can freely rotate, and deprotonation occurs from the conformation that leads to the most stable product, which is typically the trans or (E)-isomer, where steric hindrance is minimized. libretexts.org The preference for the (E)-isomer in E1 reactions is often very high. youtube.com

| Product Type | Major Product | Minor Product(s) | Governing Principle |

|---|---|---|---|

| Regioisomers | 2-Octene | 1-Octene | Zaitsev's Rule |

| Stereoisomers (of 2-Octene) | (E)-2-Octene | (Z)-2-Octene | Thermodynamic Stability |

Competition Between Substitution and Elimination Pathways

For a secondary alkyl halide like this compound, substitution (SN2, SN1) and elimination (E2, E1) are competing processes. The predominant pathway is determined by a careful interplay of several factors, primarily the nature of the nucleophile/base and the reaction conditions. libretexts.org

S 2 Bromooctane As a Chiral Synthon in Advanced Organic Synthesis

Precursor for Chiral Heterocyclic and Acyclic Compounds

(S)-2-Bromooctane is a versatile starting material for the synthesis of a variety of chiral heterocyclic and acyclic compounds. Its bromide can be displaced by a range of nucleophiles, or it can be converted into an organometallic reagent to act as a nucleophile itself.

Synthesis of Chiral Tetrahydrofurans:

Chiral tetrahydrofuran moieties are present in numerous natural products and biologically active compounds. nih.govorganic-chemistry.orgnih.gov A plausible synthetic route to a chiral disubstituted tetrahydrofuran could involve the conversion of this compound into a Grignard reagent, (S)-octan-2-ylmagnesium bromide. This organometallic species could then be reacted with a suitable electrophile, such as an epoxy alcohol, to generate a diol precursor. Subsequent acid-catalyzed cyclization would yield the desired chiral tetrahydrofuran. The stereochemistry at the 2-position of the octyl side chain would be retained throughout the reaction sequence.

Synthesis of Chiral Pyrrolidines:

The pyrrolidine ring is another important heterocyclic motif found in many pharmaceuticals and natural products. mdpi.comnih.govnih.gov The synthesis of a chiral N-substituted pyrrolidine could be achieved by reacting this compound with a suitable nitrogen nucleophile, such as a protected amino alcohol. Subsequent intramolecular cyclization would furnish the chiral pyrrolidine derivative.

Table 2: Proposed Synthesis of Chiral Heterocycles from this compound

| Target Heterocycle | Key Intermediate from this compound | Key Reaction Step |

| (S)-2-Hexyl-5-methyltetrahydrofuran | (S)-Octan-2-ylmagnesium bromide | Grignard reaction with an epoxy alcohol |

| (S)-1-(Octan-2-yl)pyrrolidine | This compound | Nucleophilic substitution with a protected amino alcohol |

These are proposed synthetic pathways illustrating the potential of this compound as a chiral building block.

Utility in Multistep Enantioselective Synthesis of Complex Molecules

The true value of a chiral synthon like this compound is demonstrated in its application in the total synthesis of complex, biologically active molecules. Many natural products, particularly insect pheromones, are chiral, long-chain aliphatic compounds, making this compound an ideal starting material.

Proposed Synthesis of (-)-Lardolure:

(-)-Lardolure is the aggregation pheromone of the grape borer, Xylotrechus pyrrhoderus. Its structure is (3S,5S)-3,5-dimethyldecanoic acid. A retrosynthetic analysis of (-)-lardolure suggests that the C1-C8 fragment, which contains one of the chiral centers, could be derived from this compound.

A plausible synthetic strategy would involve the conversion of this compound to its corresponding Grignard reagent. This chiral nucleophile could then be used in a diastereoselective addition to a chiral aldehyde to construct the carbon skeleton of (-)-lardolure. Subsequent functional group manipulations would lead to the final natural product.

Table 3: Retrosynthetic Analysis of (-)-Lardolure

| Target Molecule | Key Disconnection | Chiral Building Block |

| (-)-Lardolure | C4-C5 bond | This compound (for C5-C10 fragment) |

This approach highlights how the stereochemical information embedded in this compound can be effectively utilized to control the stereochemistry of a complex target molecule in a multistep synthesis.

Advanced Spectroscopic and Analytical Research Methodologies for S 2 Bromooctane Systems

High-Resolution NMR Spectroscopy for Mechanistic and Stereochemical Probes

High-resolution NMR spectroscopy is a powerful, non-invasive tool for examining the structure, dynamics, and chemical environment of (S)-2-Bromooctane. By manipulating experimental conditions and employing isotopic labeling, NMR can provide deep insights into reaction pathways and conformational preferences.

The substitution of hydrogen with its heavier isotope, deuterium, introduces a significant change in mass without altering the electronic properties of the molecule. This mass difference leads to a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, resulting in a higher bond dissociation energy for the C-D bond. This phenomenon gives rise to the kinetic isotope effect (KIE), a measurable change in reaction rate upon isotopic substitution, which can be a powerful tool for elucidating reaction mechanisms. mdpi.comstackexchange.comwikipedia.orgchem-station.com

In the context of this compound, deuterium labeling can be used to distinguish between different nucleophilic substitution pathways, such as the SN1 and SN2 mechanisms.

α-Deuteration: By synthesizing (S)-2-bromo-2-deuterooctane, the KIE at the reaction center (the α-carbon) can be measured. In an SN2 reaction, the α-C-H (or C-D) bond experiences a change in its vibrational environment as the hybridization of the carbon shifts from sp3 in the reactant to a more constrained, sp2-like geometry in the trigonal bipyramidal transition state. This typically results in a small secondary KIE (kH/kD) that is slightly inverse (kH/kD < 1) or close to unity. princeton.edu Conversely, in an SN1 reaction, the rate-determining step is the formation of a carbocation. The hybridization changes from sp3 to sp2, leading to a less sterically hindered environment. This results in a small, normal KIE (kH/kD > 1), typically around 1.1-1.2. princeton.edu

β-Deuteration: Placing deuterium on the adjacent carbon (C1 or C3) can help probe the transition state of elimination (E2) reactions, which often compete with substitution. A significant primary KIE (kH/kD > 2) would be observed if the β-C-H bond is broken in the rate-determining step of an E2 reaction. mdpi.com

1H and 2H NMR spectroscopy are used to confirm the position of the deuterium label and to follow the reaction progress, allowing for the calculation of rate constants and the resulting KIE. thalesnano.combeilstein-journals.org

Table 1: Expected Kinetic Isotope Effects (KIE) for Reactions of Deuterated 2-Bromooctane (B146060)

| Isotopic Label Position | Reaction Type | Expected kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| α-carbon ((S)-2-bromo-2-deuterooctane) | SN2 | ~0.95 - 1.05 | Constrained sp2-like transition state |

| α-carbon ((S)-2-bromo-2-deuterooctane) | SN1 | ~1.10 - 1.25 | sp2 hybridized carbocation intermediate |

Note: The values presented are illustrative and based on typical KIEs observed for these reaction types.

This compound is a flexible molecule with multiple single bonds, around which rotation can occur. This rotation leads to various transient spatial arrangements known as conformations. At room temperature, the interconversion between these conformers is typically rapid on the NMR timescale, resulting in a spectrum that shows time-averaged signals. Dynamic NMR (DNMR) spectroscopy involves acquiring NMR spectra at different temperatures to study these dynamic processes. unibas.itmdpi.com

By lowering the temperature, the rate of conformational exchange can be slowed. If the temperature is lowered sufficiently to the point where interconversion becomes slow on the NMR timescale, separate signals for the individual conformers may be observed. This "freezing out" of conformations allows for their detailed characterization.

For this compound, the most significant conformational equilibrium involves rotation around the C2-C3 bond, leading to different arrangements of the bromine atom and the hexyl chain relative to the methyl group. The primary conformers would be the anti-periplanar and gauche arrangements.

Through lineshape analysis of the spectra at various temperatures in the coalescence region (where the separate signals merge), it is possible to calculate the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) for the conformational interchange. core.ac.uk These thermodynamic parameters provide quantitative information about the energy barriers to rotation and the relative stability of the different conformers. rsc.org

Table 2: Hypothetical Thermodynamic Data from a DNMR Study of this compound

| Dynamic Process | Coalescence Temp. (Tc) | Rate Constant (k) at Tc | ΔG‡ (kcal/mol) |

|---|

Note: This data is hypothetical and serves to illustrate the type of information obtainable from a DNMR experiment.

Mass Spectrometry (MS) for Reaction Intermediate Identification

Mass spectrometry is an exceptionally sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for identifying transient or low-concentration species, making it ideal for detecting reaction intermediates. nih.govnih.gov Electrospray Ionization (ESI-MS) is a particularly gentle ionization technique that allows for the transfer of ions from solution into the gas phase for analysis, making it well-suited for studying reaction mechanisms in solution. nih.gov

When studying reactions of this compound, such as nucleophilic substitution, ESI-MS can be used to directly observe charged intermediates. For example, in an SN1 reaction, it might be possible to detect the secondary octyl carbocation, although its lifetime is typically very short. More commonly, ESI-MS is used to detect intermediates in reactions involving charged reagents or catalysts.

Consider the reaction of this compound with sodium azide (NaN3) to form 2-azidooctane. By continuously monitoring the reaction mixture with ESI-MS, one could potentially observe key species. While the neutral starting material and product would not be directly observed in their uncharged state, intermediates in related catalytic cycles or reactions involving charged species could be identified.

Table 3: Potential Ions Detectable by ESI-MS in a Hypothetical Catalyzed Reaction of this compound

| Ion Description | Plausible Formula | Expected m/z (for 79Br) |

|---|---|---|

| Protonated this compound | [C8H17Br + H]+ | 193.06 |

| Sodated this compound | [C8H17Br + Na]+ | 215.04 |

| Intermediate Complex [Substrate+Catalyst] | [C8H17Br + Cat]+ | Varies with Catalyst |

Note: This table is illustrative. The direct observation of reaction intermediates is highly dependent on their stability and the specific reaction conditions.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govspringernature.com The technique relies on analyzing the diffraction pattern produced when X-rays are passed through a single, well-ordered crystal. However, since this compound is a liquid at room temperature, it cannot be analyzed directly.

To overcome this, a common strategy is to convert the liquid compound into a crystalline solid derivative. researchgate.net This is achieved by reacting this compound with a chiral, enantiomerically pure reagent to form a diastereomeric product that is likely to be a crystalline solid. For example, this compound could be converted to a Grignard reagent and then reacted with a chiral carboxylic acid like (R)-mandelic acid to form a diastereomeric ester.

Once a suitable single crystal of the derivative is grown, X-ray diffraction analysis is performed. The presence of the relatively heavy bromine atom is advantageous, as it causes anomalous scattering of the X-rays. thieme-connect.de This anomalous dispersion effect allows for the unambiguous determination of the absolute configuration of all stereocenters in the molecule by comparing the intensities of specific pairs of reflections (Bijvoet pairs). ed.ac.uk By knowing the configuration of the chiral reagent used to make the derivative, the absolute configuration of the original stereocenter in the 2-bromooctane moiety can be definitively assigned as (S).

Electrochemical Reduction Studies and Radical/Carbanion Intermediates

Electrochemical methods, such as cyclic voltammetry and controlled potential electrolysis, can be used to study the reduction of this compound and identify the resulting reactive intermediates. The reduction of alkyl halides typically proceeds through a stepwise mechanism involving electron transfer to the C-Br bond. nih.gov

Formation of a Radical Anion: The initial step is a one-electron reduction of the this compound molecule to form a short-lived radical anion, [C8H17Br]•−.

Formation of an Alkyl Radical: This radical anion rapidly dissociates, cleaving the C-Br bond to release a bromide ion (Br-) and form the 2-octyl radical (C8H17•). libretexts.org This radical is a neutral, electron-deficient species with an unpaired electron on the second carbon. youtube.com

Formation of a Carbanion: The 2-octyl radical is itself electroactive and can be further reduced at a more negative potential by accepting another electron. nih.govacs.org This second reduction step forms the 2-octyl carbanion (C8H17-), a highly reactive, nucleophilic species. youtube.com

The fate of these radical and carbanion intermediates depends on the reaction conditions, such as the solvent and the presence of electrophiles. The alkyl radical could dimerize, abstract a hydrogen atom from the solvent, or react with other species. The carbanion is a strong base and will be readily protonated by any available proton source (including the solvent) to yield octane (B31449). rsc.org These reaction pathways can be inferred from the analysis of the products formed during bulk electrolysis experiments.

Table 4: Intermediates in the Electrochemical Reduction of this compound

| Intermediate | Formula | Description |

|---|---|---|

| Radical Anion | [CH3CH(Br)(C6H13)]•− | Initial one-electron reduction product |

| 2-Octyl Radical | CH3C•H(C6H13) | Formed after cleavage of the C-Br bond |

Computational and Theoretical Investigations of S 2 Bromooctane Reactivity

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org It is extensively used to map out the potential energy surfaces of reactions involving molecules like (S)-2-bromooctane, providing a detailed picture of how reactants are converted into products. By calculating the energies of reactants, products, intermediates, and transition states, DFT can help distinguish between competing reaction pathways, such as the S_N1 and S_N2 mechanisms. mdpi.commdpi.com

A key application of DFT is the location and characterization of transition states (TS), which are the energy maxima along a reaction coordinate. rowansci.com For this compound, DFT calculations can model the transition states for both S_N2 and S_N1 reactions.

For an S_N2 reaction , the calculation would involve optimizing the geometry of a pentacoordinate transition state, where the incoming nucleophile and the departing bromide are partially bonded to the chiral carbon center.

For an S_N1 reaction , the calculations would focus on the formation of the secondary carbocation intermediate, with the transition state representing the point of C-Br bond cleavage.

The optimization process uses algorithms to find first-order saddle points on the potential energy surface. uni-muenchen.deq-chem.com Once a transition state is located, a frequency calculation is performed to verify that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a critical parameter that governs the reaction rate. By comparing the activation energies for competing pathways, chemists can predict which mechanism is more favorable under specific conditions. nih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies for the Reaction of this compound with Cyanide (CN⁻)

| Reaction Pathway | Transition State Structure | Calculated Activation Energy (ΔG‡) in kcal/mol | Predicted Outcome |

| S_N2 | Pentacoordinate [NC···C(H)(CH₃)(C₆H₁₃)···Br]⁻ | 22.5 | Inversion of stereochemistry |

| S_N1 | C-Br bond scission leading to carbocation | 35.0 | Racemization |

| E2 | Anti-periplanar arrangement of H and Br | 24.0 | Formation of octene isomers |

This interactive table contains hypothetical data for illustrative purposes.

The solvent plays a crucial role in the solvolysis and substitution reactions of alkyl halides. Computational models must account for solvent effects to yield realistic results. This is typically achieved through two main approaches:

Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. youtube.com The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which are critical for stabilizing charged intermediates like carbocations in S_N1 reactions or the charge-separated transition state.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific hydrogen-bonding and other direct interactions between the solute and nearby solvent molecules to be modeled. This method is particularly important for understanding the specific roles of protic solvents in stabilizing leaving groups and solvating nucleophiles.

For the solvolysis of this compound in a polar protic solvent like ethanol, a combination of these models or a full explicit model would be necessary to accurately calculate the stabilization of the departing bromide ion and the potential carbocation intermediate, thereby providing a more accurate prediction of the reaction mechanism and rate.

Molecular Dynamics (MD) Simulations of Stereochemical Transformations

While DFT calculations provide static pictures of key points along a reaction pathway, Molecular Dynamics (MD) simulations offer a way to observe the dynamic evolution of a chemical system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track their trajectories and interactions.

For this compound, MD simulations are particularly useful for studying stereochemical transformations. nih.gov By simulating the reaction of this compound with a nucleophile in a box of solvent molecules, one can visualize the entire reactive event. This includes:

The approach of the nucleophile to the electrophilic carbon.

The breaking of the carbon-bromine bond and the formation of the new carbon-nucleophile bond.

The subsequent rearrangement of the substituents around the chiral center.

These simulations can directly illustrate the "Walden inversion" characteristic of an S_N2 reaction, where the molecule's stereochemistry flips like an umbrella in the wind. For an S_N1 reaction, MD can show the departure of the bromide ion, the planarization of the resulting carbocation, and the subsequent non-selective attack of the nucleophile from either face, leading to a racemic mixture of products.

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches

To study reactions in large, complex environments, such as in a solution or an enzyme active site, full quantum mechanical calculations can be prohibitively expensive. Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods offer a practical solution by partitioning the system into two regions. wikipedia.orgnih.gov

The QM Region: The chemically active part of the system—for instance, the reacting carbon of this compound, the bromine atom, and the incoming nucleophile—is treated with a high-level, accurate quantum mechanics method (like DFT). nih.gov

The MM Region: The remainder of the system, such as the long alkyl chain of the octane (B31449) and the surrounding solvent molecules, is treated with a computationally less expensive molecular mechanics (MM) force field. nih.gov

This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events while still accounting for the steric and electrostatic influence of the larger environment. acs.org For this compound, a QM/MM simulation could provide a highly accurate description of its reaction in a large, explicitly solvated system, combining the strengths of both QM and MM methods. cecam.org

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO/LUMO) in Stereoselective Processes

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com This interaction is central to understanding how and why reactions occur. youtube.com

In the context of a nucleophilic substitution reaction of this compound:

The HOMO of the nucleophile is the orbital containing its lone pair of electrons, representing its ability to donate electron density. youtube.com

The LUMO of this compound is the lowest energy empty orbital, representing its ability to accept electron density. This LUMO is primarily located along the axis of the carbon-bromine (C-Br) bond, with a large lobe on the carbon atom, positioned on the opposite side of the C-Br bond (the antibonding σ* orbital).

According to FMO theory, the most effective reaction pathway involves the maximum overlap between the nucleophile's HOMO and the substrate's LUMO. princeton.edu For this compound, this optimal overlap occurs when the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group (backside attack). This explains the stereochemical outcome of the S_N2 reaction, as this trajectory of attack directly leads to the inversion of the stereocenter. FMO analysis provides a clear, orbital-based rationale for the observed stereoselectivity in substitution reactions. libretexts.orgwuxibiology.com

Table 2: Illustrative FMO Energy Levels for a Typical S_N2 Reaction

| Molecule/Ion | Orbital | Calculated Energy (eV) | Role in Reaction |

| This compound | LUMO (σ* C-Br) | +1.5 | Electrophile |

| This compound | HOMO | -10.2 | - |

| Hydroxide (B78521) (OH⁻) | HOMO (n_O) | -1.8 | Nucleophile |

| Hydroxide (OH⁻) | LUMO | +8.0 | - |

This interactive table contains hypothetical data. The small energy gap between the nucleophile's HOMO and the electrophile's LUMO indicates a favorable interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific activity, such as their reaction rate. wikipedia.org In the context of reactivity, this is often referred to as a Quantitative Structure-Reactivity Relationship (QSRR). nih.gov

To build a QSAR model for the reactivity of bromoalkanes, one would:

Compile a Dataset: Gather a series of bromoalkanes, including this compound, with experimentally measured reaction rates for a specific reaction (e.g., substitution with a common nucleophile).

Calculate Descriptors: For each molecule in the series, calculate a set of numerical descriptors that quantify various aspects of its structure. These can include steric descriptors (e.g., molecular volume, surface area), electronic descriptors (e.g., partial charges, dipole moment), and topological descriptors.

Develop a Model: Use statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that relates the descriptors to the observed reactivity. nih.govacs.org

The resulting model, once validated, could be used to predict the reactivity of other, untested bromoalkanes based solely on their calculated descriptors. This approach is highly valuable for screening large numbers of compounds to identify candidates with desired reactivity profiles without the need for extensive experimental work.

Table 3: Example of Descriptors for a QSAR/QSRR Model of Haloalkane Reactivity

| Compound | Steric Hindrance (Descriptor X₁) | C-Br Bond Polarity (Descriptor X₂) | Observed log(k_rel) (Activity Y) |

| 1-Bromobutane | 1.25 | 0.35 | 2.10 |

| 2-Bromobutane | 2.10 | 0.38 | 1.35 |

| This compound | 2.15 | 0.39 | 1.28 |

| 2-Bromo-2-methylpropane | 3.50 | 0.42 | -0.50 |

This interactive table contains hypothetical data to illustrate the principle of a QSAR model, where structural descriptors are correlated with reactivity.

Current Research Trends and Future Directions in S 2 Bromooctane Chemistry

Development of Novel Catalytic Systems for Highly Enantioselective Transformations